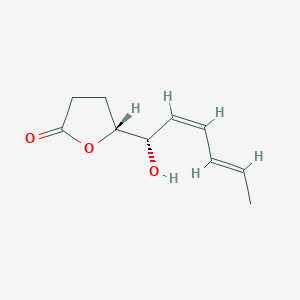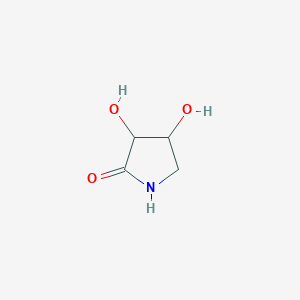
3,4-dihydroxypyrrolidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4-dihydroxypyrrolidin-2-one is a heterocyclic organic compound featuring a five-membered lactam ring with two hydroxyl groups at the 3 and 4 positions. This compound is part of the pyrrolidinone family, which is known for its diverse biological activities and applications in medicinal chemistry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-dihydroxypyrrolidin-2-one typically involves the cyclization of appropriate precursors. One common method is the oxidation of pyrrolidine derivatives. This process can be facilitated by using oxidizing agents such as potassium permanganate or hydrogen peroxide under controlled conditions .
Industrial Production Methods: Industrial production of this compound often employs large-scale oxidation processes. These methods are optimized for high yield and purity, utilizing continuous flow reactors and advanced purification techniques to ensure the consistency of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: 3,4-dihydroxypyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The compound can be reduced to form dihydropyrrolidinones.
Substitution: The hydroxyl groups can be substituted with other functional groups using reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens (chlorine, bromine), alkylating agents (methyl iodide).
Major Products Formed:
Oxidation: Ketones, carboxylic acids.
Reduction: Dihydropyrrolidinones.
Substitution: Halogenated or alkylated pyrrolidinones.
Wissenschaftliche Forschungsanwendungen
3,4-dihydroxypyrrolidin-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its role in developing new pharmaceuticals with improved efficacy and reduced side effects.
Industry: Utilized in the production of fine chemicals and as an intermediate in various chemical processes.
Wirkmechanismus
The mechanism of action of 3,4-dihydroxypyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The hydroxyl groups play a crucial role in forming hydrogen bonds with biological molecules, influencing their activity. This compound can modulate enzyme activity, receptor binding, and signal transduction pathways, leading to its diverse biological effects .
Vergleich Mit ähnlichen Verbindungen
Pyrrolidin-2-one: Lacks the hydroxyl groups at the 3 and 4 positions, resulting in different chemical reactivity and biological activity.
3-Hydroxy-pyrrolidin-2-one: Contains a single hydroxyl group, leading to distinct properties compared to 3,4-dihydroxypyrrolidin-2-one.
4-Hydroxy-pyrrolidin-2-one: Similar to 3-Hydroxy-pyrrolidin-2-one but with the hydroxyl group at the 4 position
Uniqueness: this compound is unique due to the presence of two hydroxyl groups, which enhance its ability to participate in hydrogen bonding and increase its solubility in water. These features contribute to its distinct chemical reactivity and potential biological applications .
Eigenschaften
Molekularformel |
C4H7NO3 |
|---|---|
Molekulargewicht |
117.1 g/mol |
IUPAC-Name |
3,4-dihydroxypyrrolidin-2-one |
InChI |
InChI=1S/C4H7NO3/c6-2-1-5-4(8)3(2)7/h2-3,6-7H,1H2,(H,5,8) |
InChI-Schlüssel |
RHILFGWTFQDWBC-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(C(C(=O)N1)O)O |
Synonyme |
3,4-dihydroxy-pyrrolidin-2-one 3,4-dihydroxypyrrolidin-2-one |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


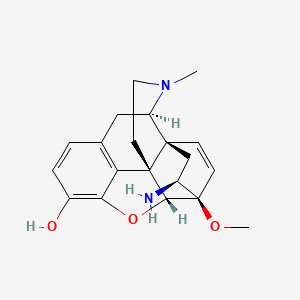
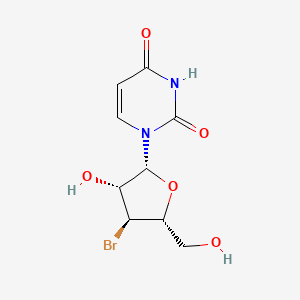
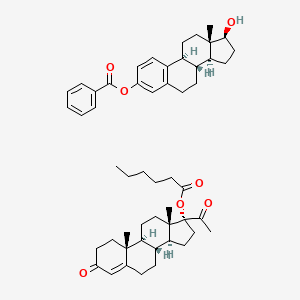
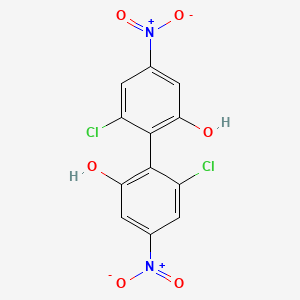
![38-[(2R,3R,4S,5S,6R)-4-amino-3,5-dihydroxy-6-methyloxan-2-yl]oxy-40-(10-amino-4-methyldecan-2-yl)-19-[(2S,3S,4S,5R,6R)-3,5-dihydroxy-6-(hydroxymethyl)-4-[(2S,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-6,12,16,20,22,24,26,28,30,32,34,36-dodecahydroxy-5,11,13,15,17,21,27,33,39-nonamethyl-1-oxacyclotetraconta-9,13,17-trien-2-one](/img/structure/B1259475.png)
![(2S,3R,4S,5R,6R)-2-[(2R,3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-[[(3S,4S,5S,10S,13R,17R)-17-[(2R,4S)-4-hydroxy-6-methylheptan-2-yl]-4,10,13-trimethyl-2,3,4,5,6,7,11,12,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B1259479.png)
![(3aR,6E,10E,12S,15aS)-12-Acetoxy-3aalpha,4,5,8,9,12,13,15abeta-octahydro-6,10,14-trimethyl-3-methylenecyclotetradeca[b]furan-2(3H)-one](/img/structure/B1259480.png)
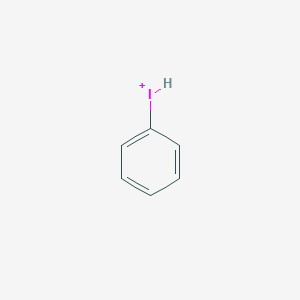
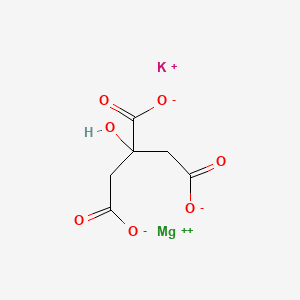
![2-ethoxyethyl (2R)-2-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenoxy)propanoate](/img/structure/B1259485.png)
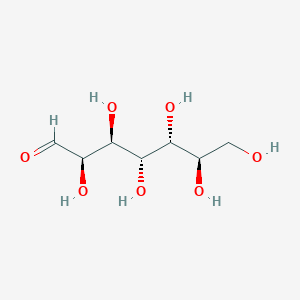
![4,6-dichloro-3-{[(3E)-2-oxo-1-phenylpyrrolidin-3-ylidene]methyl}-1H-indole-2-carboxylate](/img/structure/B1259489.png)

